molecular formula C9H9F3O2 B1608840 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol CAS No. 26902-84-1

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol

Cat. No.: B1608840
CAS No.: 26902-84-1
M. Wt: 206.16 g/mol
InChI Key: KPPGXFAXHCGFCQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a methoxyphenyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol typically involves the reaction of 2-methoxyphenyl magnesium bromide (Grignard reagent) with ethyl trifluoroacetate. The reaction proceeds under anhydrous conditions and requires a controlled temperature environment to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, where the Grignard reagent and ethyl trifluoroacetate are continuously fed into a reactor. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkyl groups in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated molecules.

  • Biology: It serves as a probe in biological studies to investigate the effects of fluorinated compounds on biological systems.

  • Industry: It is utilized in the production of specialty chemicals and materials, including fluorinated polymers and coatings.

Mechanism of Action

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol is similar to other fluorinated phenyl alcohols, such as 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol and 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol. These compounds share the trifluoromethyl group and methoxyphenyl group but differ in the position of the methoxy group on the phenyl ring. The unique positioning of the methoxy group in this compound can influence its chemical reactivity and biological activity, making it distinct from its analogs.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol

  • 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol

  • 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5,8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPGXFAXHCGFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385231
Record name 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26902-84-1
Record name 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10% Palladium on carbon (1.5 g) was added to a solution of 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone (3.0 g) in methanol (50 ml). The resultant was hydrogenated at room temperature for 12 hrs. After which time the catalyst was filtered off through a plug of celiteand the solvent concentrated in vacuuo. The crude was purified by column chromatography on silica gel eluting with 100% hexanes the 80:20 hexanes:ethylacetate to afford the title compound as a yellow oil (3.0 g). 1H NMR (CDCl3): δ 3.75 (d, J=2.56 Hz, 1 H), 3.96 (s, 3 H), 5.35 (m,1 H), 7.05 (m, 2 H), 7.50 (m, 2 H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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